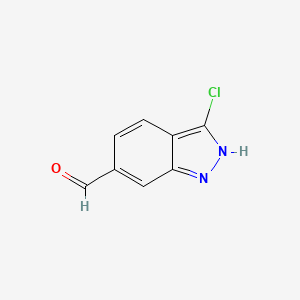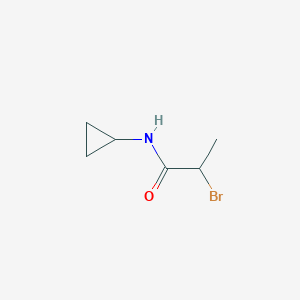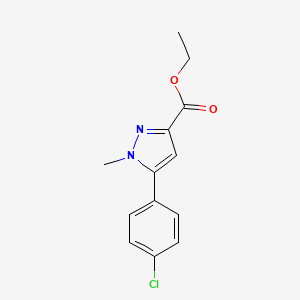
tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as tert-Butyl carbamates, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as tert-Butyl carbamates, have been studied . For instance, tert-Butyl carbamates are used in palladium-catalyzed synthesis of N-Boc-protected anilines .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of complex molecules that can serve as potential therapeutic agents. Its ability to introduce the ethylthio group into a pyridine ring makes it a valuable building block for designing drugs that target specific receptors or enzymes within the body .
Agriculture
As an intermediate in agricultural chemistry, tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate may be used to develop novel pesticides or herbicides. Its structural motif could be part of a compound that interacts with biological systems in pests, inhibiting their growth or reproductive capabilities .
Material Science
In material science, this compound’s derivatives could be explored for creating new polymers with unique properties, such as increased thermal stability or chemical resistance. The pyridine moiety can potentially engage in coordination with metals, leading to materials with novel electronic or optical properties .
Environmental Science
Environmental scientists might investigate the breakdown products of tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate to assess its environmental impact. Understanding its degradation pathway is crucial for evaluating its persistence in ecosystems and potential toxicity .
Biochemistry
In biochemistry, researchers could use this compound to study protein interactions. By attaching it to biomolecules or probes, scientists can track the movement or location of these molecules within cells, aiding in the understanding of cellular processes .
Pharmacology
Pharmacologically, tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate could be a precursor in the synthesis of small-molecule drugs. Its structural features might be key in the development of drugs with specific pharmacokinetic properties, such as solubility and membrane permeability .
Propiedades
IUPAC Name |
tert-butyl N-(6-ethylsulfanylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-5-17-10-7-6-9(8-13-10)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCWZNFVBQDHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521791.png)

![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)

![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)



![{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1521804.png)


![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)

